7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a pyridinylpiperazine group, and a thienopyrimidinone group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring structures and functional groups. The fluorophenyl, pyridinylpiperazine, and thienopyrimidinone groups would all contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Characterization
- The compound is related to novel thieno-fused bicyclic compounds synthesized for exploring diverse chemical structures. These structures have been characterized using spectroscopic methods like NMR, IR, MS spectrometry, and CHN analyses, indicating a broad interest in their structural analysis (Mabkhot et al., 2015).
Bactericidal Activities
- Fluorine-containing compounds like this have shown significant bactericidal activities. This particular structure, when incorporated with fluorine, demonstrated strong inhibiting effects against certain crop biomasses and was particularly effective against cotton fusarium wilt (Zhou Xi, 2015).
Antitumor Activity
- Derivatives of thieno[3,2-d]pyrimidine have been synthesized and evaluated for antitumor activity. Many of these compounds showed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).
Synthesis of Derivatives
- Research has focused on creating various derivatives of thieno[3,2-d]pyrimidin-4(3H)-ones, exploring their synthesis methods and structural characteristics. These efforts contribute to the understanding of the compound's versatility in forming different molecular structures (El-Meligie et al., 2020).
Formation of Fused and Isolated Azoles
- The synthesis of compounds derived from thieno[d]pyrimidines has been reported, focusing on creating both isolated and fused thieno[d]pyrimidine derivatives. This process involves reacting 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with selected reagents (El Azab & Elkanzi, 2014).
Mechanism of Action
Properties
IUPAC Name |
7-(3-fluorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c22-15-5-3-4-14(12-15)16-13-29-19-18(16)24-21(25-20(19)28)27-10-8-26(9-11-27)17-6-1-2-7-23-17/h1-7,12-13H,8-11H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTLUVHKHYNPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC4=C(C(=O)N3)SC=C4C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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